molecular formula C9H9NO5 B3105747 2-Hydroxy-3-(4-nitrophenyl)propanoic acid CAS No. 15482-94-7

2-Hydroxy-3-(4-nitrophenyl)propanoic acid

Cat. No. B3105747
M. Wt: 211.17 g/mol
InChI Key: JUHYZGPSJIUDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05225431

Procedure details

A solution of sodium nitrite (4.6 g) in water (18 ml) was added dropwise at 0° C. over 20 minutes to a stirred mixture of p-nitrophenylalanine (6.3 g, Fluka) c.HCl (3.1 ml), 5% aqu. H2SO4 (80 ml) and water (10 ml). When addition was complete, the mixture was stirred at 0° C. for 1 hour, then allowed to warm to room temperature over 2 hours. The mixture was extracted with ethyl acetate (×4) and the extracts dried over MgSO4 and evaporated in vacuo to give the desired product as a white solid (3.1 g).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].[N+:5]([C:8]1[CH:19]=[CH:18][C:11]([CH2:12][C@@H:13]([C:15]([OH:17])=[O:16])N)=[CH:10][CH:9]=1)([O-:7])=[O:6].Cl.OS(O)(=O)=O>O>[OH:2][CH:13]([CH2:12][C:11]1[CH:18]=[CH:19][C:8]([N+:5]([O-:7])=[O:6])=[CH:9][CH:10]=1)[C:15]([OH:17])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C[C@H](N)C(=O)O)C=C1
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(=O)O)CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.